molecular formula C14H13BrN2O2S3 B1223958 [[2-[[4-(4-bromophenyl)-2-thiazolyl]amino]-2-oxoethyl]thio]methanethioic acid O-ethyl ester

[[2-[[4-(4-bromophenyl)-2-thiazolyl]amino]-2-oxoethyl]thio]methanethioic acid O-ethyl ester

Cat. No. B1223958
M. Wt: 417.4 g/mol
InChI Key: UTAPERXSJDJQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[[2-[[4-(4-bromophenyl)-2-thiazolyl]amino]-2-oxoethyl]thio]methanethioic acid O-ethyl ester is an aromatic amide.

Scientific Research Applications

Chemical Synthesis and Modification

  • The chemical compound has been used as a starting compound or intermediate in various synthetic routes. For example, Dovlatyan et al. (2004) explored the acylation of ethyl ester and anilide derivatives to produce various amino derivatives, highlighting the versatility of thiazolecarboxylic acid derivatives in chemical synthesis Dovlatyan et al., 2004. Similarly, Jebur et al. (2018) investigated the synthesis of heterocyclic compounds using a compound similar to the one , showcasing its potential as a key reactant in complex organic syntheses Jebur et al., 2018.

Biological Activity Studies

  • The thiazole derivatives, related to the compound , have been studied for their biological activities. For instance, Shirai et al. (2013) synthesized ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates and evaluated their antiamoebic activity and cytotoxicity, demonstrating the potential medical applications of such compounds Shirai et al., 2013. Additionally, Gad et al. (2020) conducted a study on a similar compound, focusing on its anticancer properties, further illustrating the relevance of thiazole derivatives in pharmaceutical research Gad et al., 2020.

Crystallography and Structure Analysis

  • Research has also been conducted on the crystallography and structure analysis of related compounds. Golankiewicz et al. (1985) conducted an X-ray crystallographic investigation of aminothiazole derivatives, which aids in understanding the structural properties of these molecules Golankiewicz et al., 1985. Such studies are crucial for the development of new pharmaceuticals and advanced materials.

properties

Product Name

[[2-[[4-(4-bromophenyl)-2-thiazolyl]amino]-2-oxoethyl]thio]methanethioic acid O-ethyl ester

Molecular Formula

C14H13BrN2O2S3

Molecular Weight

417.4 g/mol

IUPAC Name

O-ethyl [2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate

InChI

InChI=1S/C14H13BrN2O2S3/c1-2-19-14(20)22-8-12(18)17-13-16-11(7-21-13)9-3-5-10(15)6-4-9/h3-7H,2,8H2,1H3,(H,16,17,18)

InChI Key

UTAPERXSJDJQRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[[2-[[4-(4-bromophenyl)-2-thiazolyl]amino]-2-oxoethyl]thio]methanethioic acid O-ethyl ester
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[[2-[[4-(4-bromophenyl)-2-thiazolyl]amino]-2-oxoethyl]thio]methanethioic acid O-ethyl ester
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[[2-[[4-(4-bromophenyl)-2-thiazolyl]amino]-2-oxoethyl]thio]methanethioic acid O-ethyl ester
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[[2-[[4-(4-bromophenyl)-2-thiazolyl]amino]-2-oxoethyl]thio]methanethioic acid O-ethyl ester
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[[2-[[4-(4-bromophenyl)-2-thiazolyl]amino]-2-oxoethyl]thio]methanethioic acid O-ethyl ester
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[[2-[[4-(4-bromophenyl)-2-thiazolyl]amino]-2-oxoethyl]thio]methanethioic acid O-ethyl ester

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